Atriopeptin Analog I: A Technical Guide to its Structure and Synthesis
Atriopeptin Analog I: A Technical Guide to its Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atriopeptin Analog I, also known as Atriopeptin I, is a biologically active peptide derived from the N-terminus of the prohormone, atrial natriuretic peptide (ANP). It belongs to the family of natriuretic peptides that play a crucial role in regulating cardiovascular and renal homeostasis. This technical guide provides a comprehensive overview of the structure, synthesis, and signaling pathways of Atriopeptin Analog I, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Structure of Atriopeptin Analog I
Atriopeptin Analog I is a 21-amino acid peptide with a characteristic 17-amino acid ring formed by a disulfide bond between two cysteine residues.
Amino Acid Sequence: The primary structure of rat Atriopeptin Analog I is:
H-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-OH
Disulfide Bridge: A single disulfide bond is formed between the cysteine residues at position 3 and position 19. This cyclic structure is essential for its biological activity.
Structural and Physicochemical Properties
| Property | Value |
| Amino Acid Sequence | SSCFGGRIDRIGAQSGLGCNS |
| Molecular Formula | C83H135N29O30S2 |
| Molecular Weight | 2083.3 g/mol |
| CAS Number | 89139-53-7 |
| Structure | Cyclic peptide with one disulfide bond (Cys3-Cys19) |
Synthesis of Atriopeptin Analog I
The chemical synthesis of Atriopeptin Analog I is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS), followed by cyclization to form the disulfide bond. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the preferred method for SPPS.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of Atriopeptin Analog I on a rink amide resin.
Materials:
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Rink Amide resin
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Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Trt for Cys and Asn, Pbf for Arg, tBu for Ser, Asp, Gln)
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Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
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Base: DIPEA (N,N-Diisopropylethylamine)
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Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
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Solvents: DMF, DCM (Dichloromethane)
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Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
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Ether
Procedure:
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Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
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Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
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Amino Acid Coupling:
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Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
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Add DIPEA (6 equivalents) to the activated amino acid solution.
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Add the coupling mixture to the resin and allow it to react for 2-4 hours.
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Monitor the coupling reaction using a ninhydrin test.
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Wash the resin with DMF and DCM.
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Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence.
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Cleavage and Deprotection:
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Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
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Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
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Precipitate the crude peptide in cold ether.
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Centrifuge and wash the peptide with ether to obtain the crude linear peptide.
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Disulfide Bond Formation (Cyclization)
The formation of the disulfide bridge can be achieved either on-resin or in solution.
Solution-Phase Cyclization Protocol:
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Dissolution: Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium bicarbonate buffer, pH 8.0-8.5). The concentration should be low (typically <1 mg/mL) to favor intramolecular cyclization over intermolecular oligomerization.
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Oxidation: Stir the solution in an open beaker, allowing for air oxidation to form the disulfide bond. This process can take several hours to days and should be monitored by HPLC. Alternatively, oxidizing agents like hydrogen peroxide, iodine, or potassium ferricyanide can be used to accelerate the reaction.
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Purification: Purify the cyclized peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Lyophilization: Lyophilize the purified peptide to obtain a stable powder.
Signaling Pathway of Atriopeptin Analog I
Atriopeptin Analog I exerts its biological effects by activating specific receptors on the cell surface, primarily the Natriuretic Peptide Receptor-A (NPR-A).[1][2] This receptor possesses intrinsic guanylate cyclase activity.
Signaling Cascade:
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Receptor Binding: Atriopeptin Analog I binds to the extracellular domain of NPR-A.
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Guanylate Cyclase Activation: This binding induces a conformational change in the receptor, activating its intracellular guanylate cyclase domain.
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cGMP Production: The activated guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
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Downstream Effects: The increased intracellular concentration of cGMP acts as a second messenger, activating cGMP-dependent protein kinases (PKG).[1] PKG, in turn, phosphorylates various downstream targets, leading to the physiological effects of atriopeptin, such as vasodilation, natriuresis, and diuresis.[1]
Atriopeptin I Signaling Pathway
Experimental Workflows
Experimental Workflow for Synthesis and Purification
The synthesis and purification of Atriopeptin Analog I follow a structured workflow to ensure the final product's purity and integrity.
Synthesis and Purification Workflow
Experimental Protocols for Biological Activity
This protocol is designed to determine the binding affinity of Atriopeptin Analog I to its receptor, NPR-A.
Materials:
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Cell line expressing NPR-A (e.g., human cortical collecting duct cell line, HCD)[3]
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Radiolabeled Atriopeptin Analog I (e.g., ¹²⁵I-Atriopeptin I)
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Unlabeled Atriopeptin Analog I
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)
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Wash buffer (ice-cold binding buffer)
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96-well filter plates
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Scintillation counter
Procedure:
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Cell Preparation: Culture and harvest cells expressing NPR-A. Prepare a membrane fraction by homogenization and centrifugation.
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Assay Setup: In a 96-well plate, add the cell membrane preparation.
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Competition Binding:
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To determine total binding, add a fixed concentration of radiolabeled Atriopeptin I.
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To determine non-specific binding, add the radiolabeled ligand along with a high concentration of unlabeled Atriopeptin I.
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For the competition curve, add the radiolabeled ligand and varying concentrations of unlabeled Atriopeptin I.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold wash buffer to separate bound from free ligand.
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Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
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Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the inhibition constant (Ki) from the competition curve.
This protocol measures the intracellular accumulation of cGMP in response to Atriopeptin Analog I stimulation.
Materials:
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NPR-A expressing cell line
-
Atriopeptin Analog I
-
Cell lysis buffer
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cGMP enzyme immunoassay (EIA) kit
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Plate reader
Procedure:
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Cell Seeding: Seed the NPR-A expressing cells in a multi-well plate and grow to confluence.
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Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation. Stimulate the cells with varying concentrations of Atriopeptin Analog I for a specific time (e.g., 10-30 minutes).
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Cell Lysis: Lyse the cells using the provided lysis buffer.
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cGMP Measurement: Perform the cGMP EIA according to the manufacturer's instructions. This typically involves a competitive immunoassay where cGMP in the sample competes with a labeled cGMP for binding to a specific antibody.
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Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the concentration of cGMP in each sample based on a standard curve.
Conclusion
This technical guide provides a detailed overview of the structure, synthesis, and biological evaluation of Atriopeptin Analog I. The provided protocols and diagrams are intended to equip researchers with the necessary information to work with this important natriuretic peptide. Further optimization of the described experimental procedures may be required depending on the specific research context and available resources.
